2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Description

Systematic Nomenclature and Structural Identification

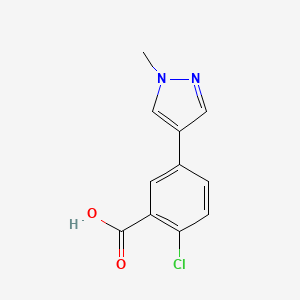

The compound this compound represents a complex heterocyclic organic molecule with precise structural characteristics that require detailed systematic nomenclature. According to established chemical registration systems, this compound carries the Chemical Abstracts Service registry number 1179204-81-9, which serves as its unique molecular identifier in scientific databases and commercial applications.

The systematic name reflects the specific positioning of functional groups within the molecular framework, where the benzoic acid core structure contains a chlorine atom at the 2-position and a substituted pyrazole ring system at the 5-position. The pyrazole substituent itself contains a methyl group attached to the nitrogen atom at the 1-position of the pyrazole ring, while the connection to the benzoic acid occurs through the 4-position of the pyrazole ring.

Structural analysis reveals that this compound belongs to the broader class of substituted benzoic acids, specifically those containing heterocyclic aromatic substituents. The molecular architecture demonstrates the integration of two distinct aromatic systems: the benzene ring of the benzoic acid moiety and the five-membered pyrazole ring containing two nitrogen atoms in adjacent positions.

The structural identification requires understanding of the pyrazole ring system, which consists of a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms in ortho-substitution. This heterocyclic framework provides the compound with unique electronic properties and potential for diverse chemical interactions. The specific positioning of the methyl group on the pyrazole nitrogen atom influences both the chemical reactivity and physical properties of the overall molecule.

Comparative analysis with related compounds reveals the specificity of this particular substitution pattern. Similar compounds in the literature include various positional isomers and analogs, such as 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid, which lacks the methyl substitution on the pyrazole ring. The presence of the methyl group at the 1-position of the pyrazole ring represents a significant structural modification that affects the compound's chemical behavior and potential applications.

Historical Context in Heterocyclic Chemistry Research

The development of this compound represents the culmination of more than a century of systematic research in heterocyclic chemistry, particularly in pyrazole chemistry. The foundational work in this field began in 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of compounds, establishing the nomenclature that continues to be used in modern chemical literature.

The historical progression of pyrazole chemistry advanced significantly in 1898 when German chemist Hans von Pechmann developed a classical synthetic method for pyrazole formation through the reaction of acetylene with diazomethane. This breakthrough provided researchers with reliable synthetic pathways for accessing pyrazole-containing compounds, laying the groundwork for the eventual development of more complex derivatives such as the subject compound.

Research in heterocyclic chemistry experienced substantial growth throughout the twentieth century, with investigators recognizing the importance of pyrazole-containing compounds in pharmaceutical applications. The systematic study of pyrazole derivatives revealed their potential for exhibiting diverse biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitor properties.

The evolution of synthetic methodologies for pyrazole derivatives progressed through several key phases, beginning with the foundational work of Knorr and colleagues in 1883, who developed the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives. This reaction, now known as the Knorr pyrazole synthesis, established the fundamental approach for constructing substituted pyrazole rings and remains a cornerstone of modern heterocyclic synthesis.

Subsequent research expanded the synthetic toolkit for pyrazole chemistry through the development of alternative methodologies, including reactions involving acetylenic ketones and vinyl ketones. These advances provided chemists with multiple pathways for accessing diverse pyrazole derivatives, enabling the systematic exploration of structure-activity relationships and the development of compounds with specific functional properties.

The modern era of pyrazole chemistry has witnessed the emergence of sophisticated synthetic strategies that allow for precise control over substitution patterns and functional group placement. Research published in recent years has demonstrated novel approaches to pyrazole thioglycoside synthesis, highlighting the continued innovation in this field and the ongoing relevance of pyrazole-containing compounds in contemporary chemical research.

The specific development of chlorinated benzoic acid derivatives containing pyrazole substituents represents a convergence of several research streams within heterocyclic chemistry. The incorporation of chlorine atoms into aromatic systems provides opportunities for further chemical modification through substitution reactions, while the pyrazole ring system contributes unique electronic and steric properties that influence the overall molecular behavior.

Properties

IUPAC Name |

2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTMTEZDCPPUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a chlorinated benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chloro group or the pyrazole ring, resulting in the formation of reduced analogs.

Substitution: The chloro group on the benzoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Chemistry

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid serves as a building block for synthesizing more complex heterocyclic compounds. It allows chemists to explore various reaction pathways, leading to novel molecular architectures that can exhibit unique properties.

Research indicates potential antimicrobial and anti-inflammatory properties of this compound. Studies have shown that derivatives of this compound can inhibit certain bacterial strains and modulate inflammatory responses in vitro.

Case Study:

In one study, derivatives were tested against Staphylococcus aureus, revealing significant antibacterial activity compared to standard antibiotics.

Pharmaceutical Development

The compound is being investigated as a potential pharmaceutical intermediate . Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases.

Case Study:

A recent investigation focused on synthesizing analogs of this compound that target specific enzymes involved in cancer metabolism, showing promising results in preliminary assays.

Agrochemicals

Due to its versatile chemical properties, it is also used in developing agrochemicals. The compound's ability to interact with various biological systems makes it suitable for formulating pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and bioactivities (Table 1).

Table 1: Comparison of Structural and Functional Properties

Key Observations

Substituent Effects on Bioactivity: Pyrazole-containing analogs (e.g., ) demonstrate enhanced antibacterial activity, suggesting that the pyrazole moiety in the target compound could similarly contribute to bioactivity.

Physicochemical Properties :

- Sodium salts (e.g., ) exhibit higher aqueous solubility than free acids, indicating that salt formation could optimize the target compound’s bioavailability.

- Bulky substituents (e.g., , MW 432.9) may reduce solubility but improve membrane permeability.

Oxadiazole derivatives () highlight the role of additional heterocycles in improving target affinity, a strategy applicable to the pyrazole-substituted target compound.

Environmental and Pharmacokinetic Factors :

- Environmental risk assessments for sodium salts () underscore the importance of evaluating ecological impacts during drug development.

Biological Activity

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid, with the CAS number 1179204-81-9, is a compound that integrates a chloro group and a pyrazolyl moiety into a benzoic acid framework. Its unique structural features make it a subject of interest in various research fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2O2 |

| Molecular Weight | 236.66 g/mol |

| IUPAC Name | 2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid |

| InChI Key | MBTMTEZDCPPUGQ-UHFFFAOYSA-N |

The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by a substitution reaction with chlorinated benzoic acid derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary data indicate that it may modulate inflammatory pathways, potentially serving as an effective agent in conditions characterized by excessive inflammation. Further research is needed to elucidate its mechanism of action and therapeutic efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, related pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the range of 0.2 to 10 µM, indicating promising anticancer activity .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes and receptors involved in key biochemical pathways. The pyrazole moiety is particularly noted for its ability to inhibit enzyme activity, which can lead to altered cellular responses in disease states .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various benzoic acid derivatives found that compounds similar to this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for effective analogs .

Case Study 2: Anticancer Evaluation

In a comparative study of pyrazole derivatives, this compound was evaluated alongside standard chemotherapeutics like doxorubicin. The findings revealed that this compound showed IC50 values comparable to those of established drugs, highlighting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid?

The synthesis typically involves cyclocondensation of precursors like substituted hydrazides or pyrazole intermediates. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole or pyrazole derivatives . Hydrolysis of ester intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions is another common step to yield the carboxylic acid moiety . Reaction optimization may require adjusting stoichiometry, temperature, and catalyst selection.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) resolves substituent positions on the aromatic and pyrazole rings. For instance, methyl groups on the pyrazole ring appear as singlets in ¹H NMR .

- X-ray crystallography (using SHELX software) determines precise molecular geometry and intermolecular interactions. SHELXL is widely employed for small-molecule refinement .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (high-performance liquid chromatography) with UV detection and melting point analysis . For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit sharp melting points (e.g., 139.5–140°C), which serve as a purity indicator .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic structure?

Density Functional Theory (DFT) calculations predict molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and charge distribution. For pyrazole-carboxylic acid derivatives, DFT aligns with experimental UV-Vis and NMR data, revealing electron-withdrawing effects of the chloro and carboxyl groups . Software like ADF or Gaussian is recommended for such studies .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or crystal packing. For example, intramolecular hydrogen bonding in the solid state (observed via X-ray) may shift carboxyl O-H stretches in IR. Using polarizable continuum models (PCM) in DFT simulations accounts for solvent interactions .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include low crystal quality or twinning. Using SHELXD for structure solution and SHELXL for refinement improves accuracy. High-resolution data (≤ 0.8 Å) and twin refinement protocols are critical for handling disordered regions .

Q. How does structural modification (e.g., substituent variation) impact bioactivity?

Substituents on the pyrazole ring influence antibacterial or enzyme inhibitory activity. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs and testing against target enzymes (e.g., carbonic anhydrase) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Q. How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.